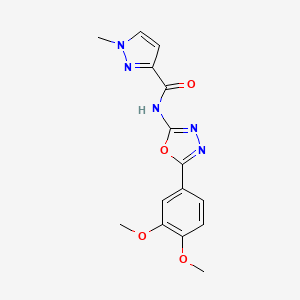

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Description

The compound N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide (CAS: 1014028-56-8) features a 1,3,4-oxadiazole core linked to a 3,4-dimethoxyphenyl group and a 1-methylpyrazole carboxamide moiety. Its molecular formula is C₁₆H₁₇N₅O₄, with a molecular weight of 343.34 g/mol .

Properties

IUPAC Name |

N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4/c1-20-7-6-10(19-20)13(21)16-15-18-17-14(24-15)9-4-5-11(22-2)12(8-9)23-3/h4-8H,1-3H3,(H,16,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBAFMRPJWOLGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H16N4O4

- Molecular Weight : 344.34 g/mol

- IUPAC Name : N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The oxadiazole and pyrazole moieties are crucial for enhancing cytotoxicity against various cancer cell lines. Notably:

- Mechanism of Action : The compound exhibits its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways and upregulation of p53 expression. This was evidenced in studies where derivatives showed IC50 values indicating potent activity against cell lines such as MCF-7 and HCT116 .

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| MCF-7 | 5.55 | Doxorubicin (5.23) |

| HCT116 | 1.82 | Doxorubicin (4.50) |

| HePG2 | 2.86 | Doxorubicin (4.17) |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the oxadiazole scaffold exhibit significant antibacterial and antifungal activities:

- Mechanism of Action : The activity is attributed to the disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Structure–Activity Relationship (SAR)

The structure–activity relationship analysis reveals that modifications to the pyrazole and oxadiazole rings significantly influence biological activity:

- Pyrazole Moiety : Essential for cytotoxicity; variations in substituents affect potency.

- Oxadiazole Moiety : While generally beneficial for bioactivity, certain substitutions may lead to decreased efficacy .

Case Studies

Several studies have documented the synthesis and evaluation of this compound:

- Synthesis and Evaluation : A recent study synthesized a series of oxadiazole and pyrazoline derivatives, including our compound of interest, and tested them against various cancer cell lines demonstrating promising results .

- In Vivo Studies : Preliminary in vivo studies suggest that this compound can significantly reduce tumor sizes in xenograft models without notable toxicity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Structural Analogs

Physicochemical and Pharmacokinetic Insights

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide?

- Methodology : The compound can be synthesized via a two-step protocol:

Oxadiazole Formation : React 3,4-dimethoxyphenylcarboxylic acid with thiosemicarbazide under dehydrating conditions (e.g., POCl₃) to form the 1,3,4-oxadiazole-2-thiol intermediate.

Coupling Reaction : Use carbodiimide coupling agents (e.g., EDCI/HOBt) to conjugate the oxadiazole intermediate with 1-methyl-1H-pyrazole-3-carboxylic acid. Solvent choice (DMF or DCM) and base (K₂CO₃ or DIPEA) influence yields, with DMF providing better solubility for polar intermediates .

- Key Data : Typical yields range from 62% to 71% for analogous pyrazole-oxadiazole hybrids under optimized conditions .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use a C18 column with acetonitrile/water (70:30) to assess purity (>95% for bioactive studies).

- NMR : Confirm regiochemistry via ¹H-NMR (e.g., pyrazole protons at δ 7.5–8.1 ppm; oxadiazole-linked aromatic protons at δ 6.8–7.3 ppm) .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ peaks around m/z 340–360 .

Advanced Research Questions

Q. How can contradictory results in biological activity assays (e.g., enzyme inhibition) be resolved?

- Troubleshooting Steps :

Purity Verification : Re-run HPLC to exclude degradation products or residual solvents.

Assay Conditions : Optimize pH (e.g., 7.4 for kinase assays) and co-solvents (DMSO ≤1% v/v).

Orthogonal Assays : Validate results using fluorescence polarization (FP) and surface plasmon resonance (SPR) to confirm binding kinetics .

- Example : Inconsistent IC₅₀ values for analogous compounds were resolved by replacing DTT with TCEP in thiol-sensitive assays .

Q. What computational strategies are effective for predicting the compound’s binding mode to target proteins?

- Molecular Docking Workflow :

Protein Preparation : Retrieve the target structure (e.g., COX-2 or EGFR kinase) from the PDB and optimize hydrogen bonding networks.

Ligand Parameterization : Assign partial charges using AM1-BCC and generate conformers with OpenEye Omega.

Docking Software : Use AutoDock Vina or Schrödinger Glide for rigid/flexible docking. Focus on key residues (e.g., oxadiazole interactions with Arg120 in COX-2) .

Q. How can in vivo pharmacokinetic (PK) studies be designed for this compound?

- Protocol Design :

- Dosing : Administer 10 mg/kg intravenously (IV) and orally (PO) in rodent models.

- Bioanalysis : Use LC-MS/MS to quantify plasma concentrations (LLOQ: 1 ng/mL).

- Key Parameters : Monitor half-life (t₁/₂), Cₘₐₓ, and bioavailability (F%). For analogs, oral bioavailability ranges from 15% to 30% due to moderate solubility (LogP ~2.5) .

Data Contradiction Analysis

Q. Why might SAR studies show conflicting trends in substituent effects?

- Hypotheses :

Electronic vs. Steric Effects : 3,4-Dimethoxy groups enhance π-stacking but may sterically hinder binding in crowded active sites.

Off-Target Interactions : Methylpyrazole moieties could interact with allosteric sites in some assays but not others.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.